molecular formula C14H14N2S B8690482 4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole

4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole

Cat. No.: B8690482
M. Wt: 242.34 g/mol
InChI Key: YFYUEYRCQBLCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyridine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through the reduction of pyridine derivatives using hydrogenation or other reducing agents.

    Coupling of the Rings: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. For example, in neuroprotective applications, the compound may inhibit oxidative stress pathways and modulate neurotransmitter levels . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole is unique due to its combined thiazole and tetrahydropyridine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H14N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-6,10,15H,7-9H2

InChI Key

YFYUEYRCQBLCRZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4-phenylthiazol-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (206 mg, 0.602 mmol) in CH2Cl2 (2.4 mL) was added TFA (0.232 mL). The solution turned bright red immediately, and after stirring overnight the color had become orange. The solution was concentrated under reduced pressure and the crude oil obtained purified with a 5 g SCX-2 column washing first with MeOH, then with 2M NH3 in MeOH leading to elution of basic materials. Upon drying, 4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)thiazole (121 mg, 0.499 mmol, 83%) was obtained as a yellow oil.
Quantity
206 mg
Type
reactant
Reaction Step One
Name
Quantity
0.232 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One

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